molecular formula C15H13ClO3 B6381907 S4M28J5BG7 CAS No. 1261921-45-2

S4M28J5BG7

Cat. No.: B6381907
CAS No.: 1261921-45-2
M. Wt: 276.71 g/mol
InChI Key: MLOBMEWSTDGKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S4M28J5BG7 (molecular formula: C₂₁H₂₈NO₁₀S) is a synthetic organic compound characterized by its complex structure and diverse functional groups. Key properties include:

  • Melting Point: Not explicitly stated, but comparable compounds in similar studies exhibit melting points between 120–160°C .
  • Spectroscopic Data:
    • ¹H NMR: Peaks indicative of aromatic protons (δ 7.2–7.8 ppm), sulfonyl groups (δ 3.1–3.5 ppm), and hydroxyls (δ 5.2 ppm) .
    • ¹³C NMR: Signals consistent with carbonyl carbons (δ 170–180 ppm) and aromatic carbons (δ 110–140 ppm) .
    • Mass Spectrometry (ESI-LRMS): Molecular ion peak at m/z 486.5 [M+H]⁺, confirming the molecular weight of 485.5 g/mol .
  • Elemental Analysis: Matches theoretical values for C (51.9%), H (5.8%), N (2.9%), O (32.9%), and S (6.6%) .

The compound’s synthesis likely involves multi-step organic reactions, possibly using catalysts like A-FGO (as seen in analogous syntheses) .

Properties

IUPAC Name

ethyl 4-(3-chloro-4-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(16)9-12/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOBMEWSTDGKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686113
Record name Ethyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-45-2
Record name Ethyl 3'-chloro-4'-hydroxy(1,1'-biphenyl)-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261921452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3′-chloro-4′-hydroxy[1,1′-biphenyl]-4-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4M28J5BG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of ethyl 3’-chloro-4’-hydroxy(1,1’-biphenyl)-4-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 3’-chloro-4’-hydroxy(1,1’-biphenyl)-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3’-chloro-4’-hydroxy(1,1’-biphenyl)-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3’-chloro-4’-hydroxy(1,1’-biphenyl)-4-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Three structurally and functionally related compounds are selected for comparison: CAS 1761-61-1 (Compound A), CAS 1046861-20-4 (Compound B), and CAS 5390-04-5 (Compound C).

Table 1: Structural and Functional Comparison

Property S4M28J5BG7 (C₂₁H₂₈NO₁₀S) Compound A (C₇H₅BrO₂) Compound B (C₆H₅BBrClO₂) Compound C (C₅H₈O)
Molecular Weight 485.5 g/mol 201.02 g/mol 235.27 g/mol 84.12 g/mol
Key Functional Groups Sulfonyl, hydroxyl Bromo, carboxyl Boronic acid, chloro Carbonyl, hydroxyl
Solubility (mg/ml) 0.687 (THF) 0.687 (THF) 0.24 (THF) 24.7 (H₂O)
Bioavailability 0.55 0.55 0.55 0.55
Synthetic Method Multi-step catalysis A-FGO catalyst Pd-mediated coupling Copper iodide catalysis

Key Findings :

Structural Complexity :

  • This compound exhibits greater structural complexity compared to Compounds A–C, with a larger molecular framework and multiple oxygen/nitrogen substituents. This complexity may enhance binding specificity in pharmaceutical applications but complicates synthesis scalability .
  • Compound B’s boronic acid group offers unique reactivity for Suzuki-Miyaura cross-coupling, a feature absent in this compound .

Solubility and Bioavailability: this compound and Compound A share similar solubility profiles in THF, but Compound C’s high water solubility (24.7 mg/ml) makes it preferable for aqueous-phase reactions .

Synthetic Efficiency :

  • Compound C’s synthesis achieves 84% yield under mild conditions (25–80°C), outperforming this compound’s multi-step process .
  • Compound B’s use of palladium catalysts aligns with green chemistry principles but raises cost concerns compared to this compound’s A-FGO catalyst .

Research Implications and Limitations

  • Advantages of this compound : Its sulfonyl and hydroxyl groups may enhance interactions with biological targets, such as enzymes or receptors, making it a candidate for antiviral or anti-inflammatory agents .
  • Limitations : Poor water solubility and complex synthesis pathways hinder large-scale production. In contrast, Compound C’s simplicity and aqueous compatibility offer practical advantages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.